Ramatroban-d4

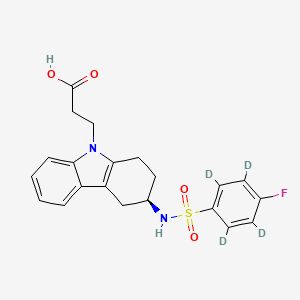

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21FN2O4S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

3-[(3R)-3-[(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid |

InChI |

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1/i5D,6D,8D,9D |

InChI Key |

LDXDSHIEDAPSSA-KQHVFNMVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)N[C@@H]2CCC3=C(C2)C4=CC=CC=C4N3CCC(=O)O)[2H] |

Canonical SMILES |

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Ramatroban-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ramatroban and a detailed proposed pathway for its deuterated analog, Ramatroban-d4. The document outlines the core chemical reactions, key intermediates, and plausible methods for isotopic labeling. It is intended to serve as a valuable resource for researchers and professionals involved in drug development and medicinal chemistry.

Introduction to Ramatroban

Ramatroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor and the prostaglandin D2 (PGD2) receptor CRTH2.[1] Its dual mechanism of action makes it a significant molecule in the study and treatment of various conditions, including allergic rhinitis and other inflammatory disorders. The synthesis of isotopically labeled analogs, such as this compound, is crucial for pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.

Synthesis of Unlabeled Ramatroban

The synthesis of Ramatroban typically commences with the construction of the key intermediate, (R)-3-amino-1,2,3,4-tetrahydrocarbazole. This is followed by sulfonylation and N-alkylation to introduce the final functionalities.

A common synthetic approach involves the following key steps:

-

Fischer Indole Synthesis: The reaction of 1,4-cyclohexanedione monoethylene ketal with phenylhydrazine yields the tetrahydrocarbazole core.[2]

-

Chiral Resolution: The racemic 3-amino-1,2,3,4-tetrahydrocarbazole can be resolved to obtain the desired (R)-enantiomer, for example, by using resolving agents like L-tartaric acid.[3]

-

Sulfonylation: The (R)-amine is then reacted with 4-fluorobenzenesulfonyl chloride to form the corresponding sulfonamide.

-

N-Alkylation: The final propanoic acid side chain is introduced via N-alkylation of the sulfonamide.

Proposed Synthesis of this compound

Based on established synthetic methods for Ramatroban and known deuterium labeling techniques, a plausible pathway for the synthesis of this compound is proposed. This strategy focuses on the introduction of deuterium atoms onto the propanoic acid side chain, a common approach for generating stable isotopologues for metabolic studies. Specifically, labeling at positions metabolically labile in the unlabeled compound can be advantageous. For this guide, we propose the synthesis of this compound where the four hydrogens on the ethyl moiety of the propanoic acid chain are replaced with deuterium.

The proposed synthesis of this compound involves two main strategies for introducing the deuterated side chain:

Strategy A: Alkylation with a Pre-deuterated Synthon

This approach involves the synthesis of a deuterated 3-bromopropanoic acid derivative, which is then used to alkylate the sulfonamide intermediate.

Strategy B: Michael Addition with Deuterated Acrylonitrile

This alternative route utilizes a Michael addition of the sulfonamide to deuterated acrylonitrile, followed by hydrolysis to yield the desired deuterated carboxylic acid.

Synthesis of Key Intermediates

The synthesis of this key intermediate follows established procedures for unlabeled Ramatroban.

-

Step 1: Synthesis of 1,2,4,9-Tetrahydrocarbazol-3-one (2): Phenylhydrazine (1) is reacted with 1,4-cyclohexanedione monoethylene ketal in a Fischer indole synthesis, followed by deprotection to yield the ketone (2).

-

Step 2: Synthesis of (R)-3-Amino-1,2,3,4-tetrahydrocarbazole (3): The ketone (2) is converted to the corresponding amine, which is then chirally resolved to obtain the (R)-enantiomer (3).[3]

-

Step 3: Sulfonylation: (R)-3-Amino-1,2,3,4-tetrahydrocarbazole (3) is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to afford the sulfonamide (4).

This deuterated synthon is crucial for Strategy A.

-

Step 1: Synthesis of Acrylic-2,3,3-d3 Acid: Commercially available deuterated starting materials can be utilized. A plausible route involves the deuteration of propiolic acid.

-

Step 2: Hydrobromination: Addition of HBr across the deuterated acrylic acid would yield a mix of regioisomers. A more controlled synthesis would be preferred. A known method involves the reaction of acrylonitrile with hydrogen bromide to form bromopropionitrile, which is then hydrolyzed.[4] A deuterated version of this synthesis would start with deuterated acrylonitrile. Alternatively, 3-Bromopropionic-2,2,3,3-d4 acid is commercially available from specialized suppliers.[5]

For Strategy B, deuterated acrylonitrile is required. This can be synthesized via various established methods for deuterating vinyl compounds.

Final Assembly of this compound

-

The sulfonamide intermediate (4) is reacted with 3-bromopropanoic-2,2,3,3-d4 acid (d4-8) in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

-

The reaction mixture is typically stirred at an elevated temperature to drive the alkylation to completion.

-

Work-up and purification by chromatography would yield this compound.

-

The sulfonamide intermediate (4) undergoes aza-Michael addition to acrylonitrile-d4 in the presence of a base catalyst.[6]

-

The resulting deuterated nitrile intermediate is then hydrolyzed to the carboxylic acid, this compound, using either acidic or basic conditions.[1][7] Acidic hydrolysis (e.g., with HCl) directly yields the carboxylic acid, while basic hydrolysis (e.g., with NaOH) gives the carboxylate salt, which requires subsequent acidification.[8]

Data Presentation

Table 1: Proposed Reaction Yields and Isotopic Purity for this compound Synthesis

| Step | Reactants | Product | Proposed Yield (%) | Isotopic Purity (%) |

| Synthesis of (R)-3-Amino-1,2,3,4-tetrahydrocarbazole (3) | 1,2,4,9-Tetrahydrocarbazol-3-one (2) | (R)-3-Amino-1,2,3,4-tetrahydrocarbazole (3) | >90 | N/A |

| Sulfonylation | (R)-3-Amino-1,2,3,4-tetrahydrocarbazole (3), 4-Fluorobenzenesulfonyl chloride | (R)-3-(4-Fluorophenylsulfonamido)-1,2,3,4-tetrahydrocarbazole (4) | 85-95 | N/A |

| Strategy A | ||||

| N-Alkylation | Sulfonamide (4), 3-Bromopropanoic-2,2,3,3-d4 acid (d4-8) | This compound | 70-80 (estimated) | >98 (expected) |

| Strategy B | ||||

| Michael Addition | Sulfonamide (4), Acrylonitrile-d4 | Deuterated nitrile intermediate | 75-85 (estimated) | >98 (expected) |

| Hydrolysis | Deuterated nitrile intermediate | This compound | 80-90 (estimated) | >98 (expected) |

Note: The yields for the deuterated steps are estimated based on analogous non-deuterated reactions. Actual yields and isotopic purity would need to be determined experimentally.

Experimental Protocols (Proposed)

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Final products should be purified by column chromatography or recrystallization and characterized by NMR (¹H, ¹³C, ²H) and high-resolution mass spectrometry (HRMS) to confirm their structure and isotopic purity.

Protocol for Strategy A: N-Alkylation

-

To a solution of (R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydrocarbazole (4) (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-bromopropanoic-2,2,3,3-d4 acid (d4-8) (1.1 eq) in anhydrous DMF.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Protocol for Strategy B: Michael Addition and Hydrolysis

-

Michael Addition: To a solution of (R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydrocarbazole (4) (1.0 eq) and acrylonitrile-d4 (1.2 eq) in a suitable solvent (e.g., THF/water), add a catalytic amount of a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Hydrolysis: To the crude nitrile intermediate, add a solution of 6M HCl.

-

Heat the mixture at reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a base (e.g., NaOH solution).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

Caption: Proposed synthetic pathway for this compound via N-alkylation (Strategy A).

Caption: Proposed synthetic pathway for this compound via Michael addition (Strategy B).

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]

- 3. CN104402798A - Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole - Google Patents [patents.google.com]

- 4. 3-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Bromopropionic-2,2,3,3-d4 Acid | CymitQuimica [cymitquimica.com]

- 6. 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Core Mechanism of Action of Ramatroban-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramatroban is a potent and selective dual antagonist of the Thromboxane A2 (TP) receptor and the Prostaglandin D2 receptor 2 (DP2, also known as CRTH2). Its deuterated isotopologue, Ramatroban-d4, is pharmacologically indistinct in its mechanism of action, with the deuterium substitution primarily serving to favorably alter its pharmacokinetic profile by reducing the rate of metabolism. This guide delineates the core mechanism of action of Ramatroban, presenting its molecular interactions, the resultant signaling cascades, and the key experimental methodologies used to elucidate its activity. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented.

Introduction to this compound

This compound is a deuterated form of Ramatroban, a small molecule antagonist developed for conditions associated with allergic inflammation and thrombosis, such as allergic rhinitis.[1][2] The strategic replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen, is a common strategy in drug development to modify a drug's metabolic fate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of enzymatic metabolism (a phenomenon known as the kinetic isotope effect).[3][4][5] This typically results in a longer plasma half-life and potentially a more favorable safety profile by reducing the formation of toxic metabolites, without altering the drug's fundamental interaction with its biological targets.[3][6] Therefore, the mechanism of action described herein for Ramatroban is directly applicable to this compound.

Core Mechanism of Action: Dual Receptor Antagonism

Ramatroban exerts its therapeutic effects by competitively inhibiting two key pro-inflammatory and pro-thrombotic receptors: the Thromboxane A2 receptor (TP) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a receptor for Prostaglandin D2.[4][6]

Antagonism of the Thromboxane A2 (TP) Receptor

Thromboxane A2 (TXA2) is a potent lipid mediator that, upon binding to the TP receptor on platelets and vascular smooth muscle cells, triggers a signaling cascade leading to:

-

Platelet Aggregation: Promotes the formation of blood clots.[4]

-

Vasoconstriction: Narrows blood vessels, increasing blood pressure.[4]

-

Inflammation: Upregulates the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells.[7]

Ramatroban competitively binds to the TP receptor, effectively blocking the actions of TXA2. This leads to the inhibition of platelet aggregation, vasodilation, and a reduction in vascular inflammation.[4][6]

Antagonism of the Prostaglandin D2 (CRTH2) Receptor

Prostaglandin D2 (PGD2) is another crucial mediator, particularly in the context of allergic inflammation. It exerts its effects through the CRTH2 receptor, which is predominantly expressed on Th2 lymphocytes, eosinophils, and basophils.[4] Activation of the CRTH2 receptor by PGD2 leads to:

-

Chemotaxis and Activation of Inflammatory Cells: Promotes the migration and activation of eosinophils, basophils, and Th2 cells to sites of inflammation.[4]

-

Release of Pro-inflammatory Cytokines: Stimulates the release of Th2 cytokines such as IL-4, IL-5, and IL-13, which are central to the allergic inflammatory cascade.

By antagonizing the CRTH2 receptor, Ramatroban inhibits the recruitment and activation of these key inflammatory cells, thereby mitigating the allergic response.[4]

Signaling Pathways

The dual antagonism of TP and CRTH2 receptors by Ramatroban interrupts key intracellular signaling pathways.

Caption: Ramatroban blocks the TP receptor, inhibiting Gq-mediated signaling.

Caption: Ramatroban blocks the CRTH2 receptor, inhibiting Gi-mediated signaling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Ramatroban's activity from published literature.

| Parameter | Receptor/Assay | Value | Species | Reference |

| Ki | Thromboxane A2 (TP) Receptor | 10 - 13 nM | Not Specified | [8] |

| IC50 | [3H]PGD2 binding to CRTH2 | 100 nM | Human | [8] |

| IC50 | PGD2-induced Ca²⁺ mobilization | 30 nM | Human (CRTH2 transfectants) | [8] |

| IC50 | PGD2-induced eosinophil migration | 170 nM | Human | [8] |

| IC50 | Inhibition of IL-4 production | 103 nM | Not Specified | [2] |

| IC50 | Inhibition of IL-5 production | 182 nM | Not Specified | [2] |

| IC50 | Inhibition of IL-13 production | 118 nM | Not Specified | [2] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Ramatroban. These are synthesized from methodologies described in the scientific literature.

Radioligand Binding Assay for CRTH2 Receptor

This assay determines the binding affinity of Ramatroban to the CRTH2 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 agonist (e.g., [3H]PGD2) and varying concentrations of Ramatroban.

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Ramatroban, which can then be converted to a Ki (inhibition constant) value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Ramatroban to inhibit agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Preparation: Cells expressing the target receptor (e.g., CRTH2-transfected cells) are seeded in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This is typically done by incubating the cells with the dye for a period (e.g., 1 hour at 37°C).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of Ramatroban for a short period (e.g., 15-20 minutes).

-

Signal Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured.

-

Agonist Addition: An agonist for the receptor (e.g., PGD2 for CRTH2) is added to the wells.

-

Data Acquisition: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The increase in fluorescence in the presence of different concentrations of Ramatroban is compared to the control (agonist alone) to determine the IC50 of Ramatroban for inhibiting calcium mobilization.[3]

Eosinophil Migration (Chemotaxis) Assay

This assay assesses the ability of Ramatroban to block the migration of eosinophils towards a chemoattractant.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used. The lower chamber is filled with a chemoattractant (e.g., PGD2). The upper chamber is separated from the lower by a microporous membrane.

-

Cell Treatment: The isolated eosinophils are pre-incubated with varying concentrations of Ramatroban.

-

Migration: The treated eosinophils are placed in the upper chamber and incubated (e.g., for 2 hours at 37°C) to allow migration through the membrane towards the chemoattractant in the lower chamber.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by flow cytometry.

-

Data Analysis: The number of migrated cells in the presence of different concentrations of Ramatroban is compared to the control (chemoattractant alone) to determine the IC50 for the inhibition of migration.

Platelet Aggregation Assay

This assay measures Ramatroban's ability to inhibit agonist-induced platelet aggregation.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human whole blood anticoagulated with sodium citrate. Platelet-poor plasma (PPP) is also prepared to serve as a blank.

-

Instrumentation: A light transmission aggregometer is used. The instrument measures the change in light transmission through the PRP as platelets aggregate.

-

Assay Procedure: a. PRP is placed in a cuvette with a stir bar and warmed to 37°C. b. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation). c. Varying concentrations of Ramatroban are added to the PRP and incubated. d. A platelet agonist (e.g., ADP, collagen, or a TXA2 mimetic like U46619) is added to induce aggregation.

-

Data Recording: The change in light transmission is recorded over time.

-

Data Analysis: The extent of platelet aggregation in the presence of Ramatroban is compared to the control (agonist alone) to determine its inhibitory effect.

Conclusion

This compound, through its identical mechanism of action to Ramatroban, represents a potent dual antagonist of the TP and CRTH2 receptors. This dual antagonism effectively targets two distinct but complementary pathways involved in thrombosis and allergic inflammation. By inhibiting TXA2-mediated platelet aggregation and vasoconstriction, and PGD2-mediated recruitment and activation of key inflammatory cells, this compound offers a comprehensive therapeutic approach for relevant disease states. The experimental protocols detailed herein provide a foundational framework for the continued investigation and characterization of this and similar compounds in drug development.

References

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. abcam.com [abcam.com]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. plateletservices.com [plateletservices.com]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Various Species Thromboxane A2 ELISA Kit [ABIN6959938] - Plasma, Serum [antibodies-online.com]

Ramatroban-d4 as a Deuterated Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ramatroban-d4, a deuterated analog of Ramatroban, and its application as an internal standard in bioanalytical method development and validation. This document details the core principles of using deuterated internal standards, the pharmacological context of Ramatroban, and practical guidance on its implementation in quantitative analysis.

Introduction to Deuterated Internal Standards

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise results. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.[1] Isotopically labeled compounds, such as deuterated standards, are considered the gold standard for internal standards in mass spectrometry.[1][2]

The key advantages of using a deuterated internal standard like this compound include:

-

Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts. This ensures they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization.[1][2]

-

Compensation for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As the deuterated internal standard is similarly affected by the matrix, it allows for reliable correction of these effects.[3]

-

Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[3]

Ramatroban: Pharmacological Profile

Ramatroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is a receptor for prostaglandin D2 (PGD2).[4][5] This dual antagonism gives Ramatroban a unique pharmacological profile, making it a subject of interest for various therapeutic areas, including allergic rhinitis, asthma, and other inflammatory conditions.[5][6][7]

Mechanism of Action

Ramatroban exerts its effects by blocking two key signaling pathways involved in inflammation and platelet aggregation:

-

TXA2 Receptor (TP) Antagonism: Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction.[6][8] By blocking the TP receptor, Ramatroban inhibits these processes, which is beneficial in conditions associated with thrombosis and vascular constriction.[6][8]

-

PGD2 Receptor (CRTH2/DP2) Antagonism: Prostaglandin D2 plays a crucial role in allergic inflammation by activating CRTH2, which leads to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[5][8] Ramatroban's antagonism of CRTH2 mitigates these inflammatory responses.[5][8]

The dual mechanism of action of Ramatroban is depicted in the following signaling pathway diagram:

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of Ramatroban is essential for designing and validating bioanalytical methods. Key pharmacokinetic parameters for Ramatroban are summarized in the table below.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | ~50% | [9] |

| Dog | Complete | [9] | |

| Human | 80.3% (tablet vs. aqueous solution) | [4] | |

| Protein Binding | Human | 97.3 - 98.0% | [10] |

| Rat | 97.6 - 97.9% | [10] | |

| Dog | 97.2 - 97.6% | [10] | |

| Metabolism | Rat | Oxidative phase I metabolism and glucuronidation | [9] |

| Dog | Almost exclusively via glucuronidation | [9] | |

| Excretion | Rat & Dog | Predominantly via the biliary/fecal route | [9] |

Experimental Protocol: Quantification of Ramatroban using this compound by LC-MS/MS

This section outlines a general, hypothetical protocol for the quantitative analysis of Ramatroban in human plasma using this compound as an internal standard. This protocol is based on established principles of bioanalytical method development.

Materials and Reagents

-

Ramatroban analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

-

Spiking: To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient elution to separate Ramatroban from endogenous plasma components.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.3-0.5 mL/min.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Ramatroban: [M+H]+ → fragment ion (specific m/z values to be determined during method development).

-

This compound: [M+H]+ → fragment ion (specific m/z values to be determined during method development, typically +4 Da compared to the parent drug).

-

The following diagram illustrates the general workflow for this bioanalytical method.

Conclusion

This compound serves as an ideal internal standard for the quantification of Ramatroban in biological matrices. Its use in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The dual mechanism of action of Ramatroban as a TP and CRTH2 antagonist highlights its therapeutic potential, and reliable bioanalytical methods are paramount for its continued investigation and clinical development.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Ramatroban used for? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. What is the mechanism of Ramatroban? [synapse.patsnap.com]

- 9. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 2nd communication: distribution to organs and tissues in male, female and pregnant rats, and characteristics of protein binding in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Ramatroban-d4: A Technical Guide for Researchers

Core Compound Data

| Property | Value | Source |

| CAS Number | 116649-85-5 | [1][2][] |

| Molecular Formula | C21H21FN2O4S | [1][][4] |

| Molecular Weight | 416.47 g/mol | [][4][5] |

| Synonyms | BAY u3405, Baynas | [1][2] |

Note: The CAS number and molecular weight for Ramatroban-d4 are not available in the searched resources. The data presented is for the non-deuterated Ramatroban.

Mechanism of Action

Ramatroban exerts its pharmacological effects through a dual antagonism of two key receptors involved in inflammatory and allergic responses: the thromboxane A2 (TXA2) receptor (TP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is a receptor for prostaglandin D2 (PGD2)[6][7][8].

By blocking the TP receptor, Ramatroban inhibits the actions of TXA2, a potent mediator of platelet aggregation and vasoconstriction[6][7]. This action contributes to its potential therapeutic effects in conditions associated with thrombosis and vascular constriction.

Simultaneously, Ramatroban antagonizes the CRTH2 receptor, thereby blocking the pro-inflammatory effects of PGD2[6][9]. PGD2 is known to mediate the recruitment and activation of key inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes[6]. By inhibiting this pathway, Ramatroban can attenuate allergic inflammation.

Signaling Pathways

The dual antagonism of Ramatroban on the TP and CRTH2 receptors interrupts key signaling cascades that drive inflammatory and thrombotic processes.

Experimental Protocols

In Vitro Studies

Receptor Binding Assays:

-

Objective: To determine the binding affinity of Ramatroban to TP and CRTH2 receptors.

-

Methodology:

-

Displacement of a radiolabeled ligand (e.g., [3H]SQ29548 for TP receptor) from cell membranes expressing the target receptor[10].

-

Human embryonic kidney cells (HEK293) transfected with the GPR44 (CRTH2) gene can be used to assess binding affinity, with a reported Ki value of 290 nM for Ramatroban[11].

-

Inhibition of the binding of [3H]PGD2 to CRTH2 can also be measured, with a reported IC50 value of 100 nM for Ramatroban[12].

-

Eosinophil Migration and Shape Change Assays:

-

Objective: To evaluate the functional antagonism of Ramatroban on PGD2-induced eosinophil responses.

-

Methodology:

-

Isolate human eosinophils from peripheral blood.

-

For migration assays, use a chemotaxis chamber (e.g., Boyden chamber) and measure the migration of eosinophils towards a PGD2 gradient in the presence and absence of Ramatroban[13]. Ramatroban has been shown to suppress PGD2-induced migration of human eosinophils with an IC50 of 170 nM[12].

-

For shape change assays, treat eosinophils with PGD2 with or without Ramatroban and analyze cellular morphology changes using flow cytometry[11].

-

In Vivo Studies

Animal Models of Allergic Rhinitis:

-

Objective: To assess the efficacy of Ramatroban in reducing symptoms of allergic rhinitis.

-

Methodology:

-

Sensitize animals (e.g., guinea pigs, mice) with an allergen such as ovalbumin.

-

Challenge the sensitized animals with the allergen to induce an allergic response.

-

Administer Ramatroban orally prior to the allergen challenge.

-

Measure outcomes such as nasal symptoms (e.g., sneezing, nasal obstruction), inflammatory cell infiltration in the nasal mucosa, and levels of inflammatory mediators[14].

-

Models of Airway Inflammation and Hyperresponsiveness:

-

Objective: To investigate the effect of Ramatroban on asthma-related pathologies.

-

Methodology:

-

Use an ovalbumin-sensitized mouse model of asthma.

-

Administer Ramatroban to the sensitized mice.

-

Assess airway inflammation by quantifying eosinophil infiltration in bronchoalveolar lavage fluid and lung tissue.

-

Measure airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine)[14].

-

Models of Thrombosis and Vascular Injury:

-

Objective: To evaluate the antithrombotic and vasoprotective effects of Ramatroban.

-

Methodology:

-

Induce arterial injury in animal models, such as balloon angioplasty in cholesterol-fed rabbits[15].

-

Treat the animals with Ramatroban and a control vehicle.

-

Assess outcomes such as neointimal formation, macrophage accumulation, and the expression of inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) in the injured arteries[15].

-

References

- 1. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ramatroban | 116649-85-5 | FR27672 | Biosynth [biosynth.com]

- 4. KEGG DRUG: Ramatroban [kegg.jp]

- 5. GSRS [precision.fda.gov]

- 6. What is the mechanism of Ramatroban? [synapse.patsnap.com]

- 7. What is Ramatroban used for? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers [mdpi.com]

- 12. selleckchem.com [selleckchem.com]

- 13. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro. | Sigma-Aldrich [merckmillipore.com]

- 14. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ramatroban, a thromboxane A2 receptor antagonist, prevents macrophage accumulation and neointimal formation after balloon arterial injury in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on Ramatroban-d4: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the stability and solubility of Ramatroban-d4, a deuterated analog of Ramatroban. Ramatroban is a potent dual antagonist of the Thromboxane A2 (TP) and Prostaglandin D2 (PGD2/CRTH2) receptors, making it a compound of interest for various therapeutic areas.[1][2] This document summarizes key physicochemical properties, outlines detailed experimental protocols for stability and solubility assessment, and presents illustrative data to guide further research and development. The information herein is intended to serve as a foundational resource for scientists and professionals involved in the development of this compound.

Introduction to Ramatroban

Ramatroban is a well-characterized molecule that exerts its pharmacological effects by blocking two key pathways in the inflammatory cascade. It is a potent antagonist of the Thromboxane A2 (TXA2) receptor, thereby inhibiting platelet aggregation and vasoconstriction.[1] Additionally, Ramatroban acts as an antagonist of the Prostaglandin D2 (PGD2) receptor, specifically the CRTH2 subtype, which is involved in the migration and activation of eosinophils and other inflammatory cells.[1][2] This dual mechanism of action suggests its potential therapeutic utility in conditions such as allergic rhinitis and asthma.[3] The deuterated form, this compound, is often synthesized for use in pharmacokinetic studies as an internal standard. Understanding its stability and solubility is crucial for the development of robust analytical methods and formulations.

Ramatroban Signaling Pathway

Ramatroban's dual antagonism of the TP and DP2 receptors interrupts key inflammatory and thrombotic signaling cascades. The following diagram illustrates the points of intervention by Ramatroban.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following table summarizes the illustrative solubility of this compound in various solvents at ambient temperature.

Table 1: Illustrative Solubility of this compound

| Solvent | Solubility (mg/mL) | Classification |

| Water | < 0.1 | Practically Insoluble |

| 0.1 N HCl | < 0.1 | Practically Insoluble |

| 0.1 N NaOH | 5.2 | Sparingly Soluble |

| Methanol | 25.8 | Soluble |

| Ethanol | 18.5 | Soluble |

| Acetonitrile | 35.1 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

| Polyethylene Glycol 400 (PEG 400) | 45.3 | Freely Soluble |

Note: The data presented in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.

Workflow for Solubility Determination

Materials and Methods:

-

Apparatus: Analytical balance, vials with screw caps, constant temperature shaker, centrifuge, syringe filters (0.22 µm), volumetric flasks, and a validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a constant temperature shaker and agitate for 24 to 48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by HPLC-UV to determine the concentration of this compound.

-

Perform the experiment in triplicate for each solvent.

-

Stability Profile

Understanding the stability of this compound under various stress conditions is essential for determining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. The following table presents illustrative results from forced degradation studies on this compound.

Table 2: Illustrative Forced Degradation of this compound

| Stress Condition | % Degradation | Major Degradants |

| Hydrolytic | ||

| 0.1 N HCl (80°C, 24h) | ~ 8% | Hydrolytic Degradant 1 |

| 0.1 N NaOH (80°C, 24h) | ~ 15% | Hydrolytic Degradant 2 |

| Water (80°C, 24h) | < 2% | Not significant |

| Oxidative | ||

| 3% H₂O₂ (RT, 24h) | ~ 12% | Oxidative Degradant 1 |

| Thermal | ||

| Solid State (105°C, 48h) | < 1% | Not significant |

| Photolytic | ||

| Solid State (ICH Q1B) | ~ 5% | Photolytic Degradant 1 |

| Solution (ICH Q1B) | ~ 10% | Photolytic Degradant 2 |

Note: The data presented is illustrative. The extent of degradation and the nature of degradants must be confirmed through experimental studies.

Experimental Protocol for Forced Degradation Studies

The following protocols are based on ICH guidelines for stress testing.

Workflow for Forced Degradation Studies

Materials and Methods:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 80°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute for analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 80°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw samples and dilute for analysis.

-

Thermal Degradation: Expose solid this compound to dry heat at 105°C for 48 hours. At appropriate time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

-

Photolytic Degradation: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze the samples after exposure.

Analytical Method for Stability Testing

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

Conclusion

This preliminary research guide provides an essential framework for initiating studies on the stability and solubility of this compound. The illustrative data and detailed protocols offer a starting point for comprehensive experimental work. It is imperative that all quantitative data be experimentally determined and validated under specific laboratory conditions. A thorough understanding of the physicochemical properties of this compound will be instrumental in its successful development as a research tool and in potential future applications.

References

- 1. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neuroprobe.com [neuroprobe.com]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Ramatroban using Ramatroban-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramatroban is a potent and selective dual antagonist of the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor, also known as CRTH2.[1][2] This dual mechanism of action makes it a compound of significant interest in the research and development of treatments for allergic rhinitis, asthma, and other inflammatory conditions.[1] Accurate quantification of Ramatroban in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. The use of a stable isotope-labeled internal standard, such as Ramatroban-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the quantification of Ramatroban in plasma using this compound as an internal standard. The information is intended to guide researchers in developing and validating a robust and reliable bioanalytical method.

Signaling Pathways of Ramatroban

Ramatroban exerts its pharmacological effects by competitively inhibiting the binding of endogenous ligands to the TP and CRTH2 receptors.

-

Thromboxane A2 (TP) Receptor Signaling: Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, binds to the TP receptor, which is coupled to Gq and G12/13 proteins. This activation leads to a signaling cascade involving phospholipase C (PLC) activation, increased intracellular calcium, and activation of Rho kinase, ultimately resulting in platelet activation and smooth muscle contraction.[3] Ramatroban blocks this pathway, leading to antiplatelet and vasodilatory effects.

-

Prostaglandin D2 (CRTH2) Receptor Signaling: PGD2, released from mast cells, binds to the CRTH2 receptor, which is highly expressed on Th2 lymphocytes, eosinophils, and basophils.[4][5] This interaction mediates the chemotaxis and activation of these immune cells, promoting a pro-inflammatory Th2-type response, characterized by the release of cytokines such as IL-4, IL-5, and IL-13.[4] By antagonizing the CRTH2 receptor, Ramatroban can attenuate the inflammatory response in allergic diseases.

Figure 1: Dual antagonistic action of Ramatroban on TP and CRTH2 signaling pathways.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Ramatroban from preclinical studies and provide representative acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.[2][6][7][8]

Table 1: Pharmacokinetic Parameters of Ramatroban in Male Rats

| Parameter | Value | Units |

| Bioavailability (oral) | ~50 | % |

| Cmax (1 mg/kg oral) | 0.13 | µg/mL |

| Tmax (1 mg/kg oral) | 1.5 | h |

| AUC (1 mg/kg oral) | 0.28 | µg·h/mL |

| Plasma Protein Binding | 97.6-97.9 | % |

| Tissue Distribution | Preferentially localized in liver and kidneys | - |

Table 2: Bioanalytical Method Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ) | |

| Accuracy | Mean concentration at each QC level within ±15% of nominal (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) at each QC level ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix |

| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability | Analyte concentration within ±15% of nominal concentration under various storage conditions |

Experimental Protocols

Proposed LC-MS/MS Method for Quantification of Ramatroban in Plasma

This protocol describes a proposed LC-MS/MS method for the quantification of Ramatroban in plasma using this compound as an internal standard. Note: This method is a starting point and requires full validation according to regulatory guidelines.

Figure 2: Experimental workflow for Ramatroban quantification.

1. Materials and Reagents

-

Ramatroban analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma from the relevant species

2. Stock and Working Solutions Preparation

-

Ramatroban Stock Solution (1 mg/mL): Accurately weigh and dissolve Ramatroban in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Ramatroban stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC)

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-20% B

-

3.1-4.0 min: 20% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Proposed MRM Transitions:

-

Ramatroban: Q1: 431.1 -> Q3: 180.1 (Quantifier), 431.1 -> 152.1 (Qualifier)

-

This compound: Q1: 435.1 -> Q3: 184.1

-

-

Collision Energy and other MS parameters: To be optimized for the specific instrument.

-

5. Data Analysis

-

Integrate the peak areas for Ramatroban and this compound.

-

Calculate the peak area ratio (Ramatroban/Ramatroban-d4).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Ramatroban in QC and unknown samples from the calibration curve.

Bioanalytical Method Validation Protocol

A full validation of the bioanalytical method should be performed according to the principles outlined by regulatory agencies such as the FDA and EMA.[2][8] The following experiments are essential:

1. Selectivity

-

Analyze at least six different blank plasma lots to ensure no endogenous interferences are present at the retention times of Ramatroban and this compound.

2. Linearity and Lower Limit of Quantification (LLOQ)

-

Analyze calibration curves on at least three separate days.

-

The LLOQ should be determined as the lowest concentration on the calibration curve with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV).

3. Accuracy and Precision

-

Analyze QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate days.

4. Matrix Effect

-

Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples from at least six different plasma lots with the response of the analyte in a neat solution.

5. Recovery

-

Determine the extraction recovery by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at low, medium, and high QC concentrations.

6. Stability

-

Evaluate the stability of Ramatroban in plasma under various conditions:

-

Freeze-Thaw Stability: After at least three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

-

Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected storage time of study samples.

-

Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

-

Conclusion

The use of this compound as an internal standard in an LC-MS/MS assay provides a highly selective and sensitive method for the quantification of Ramatroban in biological matrices. The proposed protocol serves as a robust starting point for method development. Comprehensive validation is essential to ensure the reliability and reproducibility of the data generated for pharmacokinetic and other drug development studies. The provided information on Ramatroban's signaling pathways and pharmacokinetic parameters will aid researchers in designing and interpreting their studies.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elearning.unite.it [elearning.unite.it]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for Ramatroban-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ramatroban-d4 as an internal standard in pharmacokinetic (PK) studies of Ramatroban. The information is intended to guide researchers in designing and executing robust bioanalytical methods for the accurate quantification of Ramatroban in biological matrices.

Introduction

Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor (TP) and the prostaglandin D2 (PGD2) receptor, chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This dual mechanism of action makes it a compound of interest for various therapeutic areas, including allergic rhinitis and other inflammatory conditions.[1][2] Understanding the pharmacokinetic profile of Ramatroban is crucial for its development as a therapeutic agent. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of the analyte in biological samples by correcting for variability during sample preparation and analysis.[3]

Physicochemical Properties

| Property | Value |

| Chemical Name | (+)-(3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazolepropanoic-d4 acid |

| Molecular Formula | C21H17D4FN2O4S |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Storage | -20°C, protect from light |

Mechanism of Action

Ramatroban exerts its pharmacological effects by competitively blocking two distinct receptor types:

-

Thromboxane A2 Receptor (TP): Antagonism of the TP receptor inhibits platelet aggregation and vasoconstriction, processes mediated by the binding of thromboxane A2.[4] The TP receptor primarily couples to Gq and G13 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[5][6]

-

Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTH2 or DP2): By blocking the CRTH2 receptor, Ramatroban inhibits the pro-inflammatory actions of prostaglandin D2, such as the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[7] The CRTH2 receptor is coupled to Gi proteins, and its activation leads to a decrease in intracellular cAMP and a mobilization of intracellular calcium, often mediated by the Gβγ subunit activating PLC.[7]

Pharmacokinetic Profile of Ramatroban

The pharmacokinetic properties of Ramatroban have been investigated in various species, including rats, dogs, and humans. A summary of key parameters is presented below.

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| Rat (Male) | 1-10 mg/kg | Oral | Dose-dependent | - | Dose-proportional | - | ~50 | [8] |

| Dog | 1-10 mg/kg | Oral | - | - | - | - | Complete | [8] |

| Human | 75 mg | Oral | ~400 | - | - | - | - | [9] |

Note: The provided human Cmax value is from a study on a Ramatroban analogue, MK-7246, and should be considered as an approximation.

Experimental Protocols

Protocol 1: Bioanalytical Method for Ramatroban in Plasma using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ramatroban in plasma samples, using this compound as an internal standard.

1. Materials and Reagents:

-

Ramatroban analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (from the same species as the study)

2. Instrumentation and Conditions:

-

Liquid Chromatograph: UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (Q1/Q3):

-

Ramatroban: To be determined empirically. A starting point would be [M+H]+ and major fragment ions.

-

This compound: To be determined empirically, expected to be [M+H]+ and a corresponding fragment ion with a +4 Da shift from Ramatroban's fragment.

-

-

Collision Energy (CE) and Declustering Potential (DP): To be optimized for each transition.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (80% A: 20% B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Ramatroban into control plasma.

-

Process the calibration standards and QC samples alongside the study samples using the same procedure.

-

Construct a calibration curve by plotting the peak area ratio of Ramatroban to this compound against the nominal concentration of Ramatroban.

-

The concentration of Ramatroban in the study samples is then determined from the calibration curve.

Protocol 2: In-life Phase of a Preclinical Pharmacokinetic Study (Rat Model)

This protocol describes a typical workflow for an oral pharmacokinetic study in rats.

1. Animal Husbandry:

-

Use male Sprague-Dawley rats (or other appropriate strain), weighing 200-250 g.

-

Acclimate the animals for at least one week before the study.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Fast the animals overnight before dosing.

2. Dosing:

-

Prepare a formulation of Ramatroban suitable for oral gavage (e.g., a suspension in 0.5% carboxymethylcellulose).

-

Administer a single oral dose of Ramatroban to each rat. The dose volume should be appropriate for the animal's body weight (e.g., 5 mL/kg).

3. Blood Sampling:

-

Collect blood samples (approximately 200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Blood can be collected via a cannulated vessel or from the tail vein.

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.

4. Plasma Preparation:

-

Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully transfer the plasma supernatant to clean, labeled cryovials.

-

Store the plasma samples at -80°C until bioanalysis.

Visualizations

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Caption: Ramatroban's antagonism of the Thromboxane A2 receptor signaling pathway.

Caption: Ramatroban's antagonism of the CRTH2 (DP2) receptor signaling pathway.

References

- 1. LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular activation by thromboxane A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

Ramatroban-d4 In Vivo Experimental Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramatroban is a potent dual antagonist of the thromboxane A2 (TXA2) receptor (TP) and the prostaglandin D2 (PGD2) receptor, chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2][3][4] This dual antagonism makes it a valuable tool for investigating inflammatory and allergic pathways in vivo. Ramatroban-d4, a deuterated form of Ramatroban, serves as an ideal internal standard for pharmacokinetic (PK) studies due to its similar chemical properties and distinct mass, ensuring accurate quantification of Ramatroban in biological matrices.[1][5][6] These application notes provide a framework for designing in vivo experiments using Ramatroban and detail the role of this compound in the analytical phase.

Mechanism of Action

Ramatroban exerts its effects by competitively blocking two key receptors involved in inflammation and allergic responses:

-

Thromboxane A2 Receptor (TP): Antagonism of the TP receptor inhibits platelet aggregation, vasoconstriction, and smooth muscle contraction.[2][7]

-

Prostaglandin D2 Receptor (DP2/CRTH2): By blocking the DP2 receptor, Ramatroban prevents the migration and activation of eosinophils, basophils, and Th2 lymphocytes, key cellular players in allergic inflammation.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathways targeted by Ramatroban.

In Vivo Applications and Experimental Designs

Ramatroban has been evaluated in various animal models of disease. The following sections provide summarized data and detailed protocols for key applications.

Data Presentation: In Vivo Efficacy of Ramatroban

| Animal Model | Species | Ramatroban Dose | Route of Administration | Key Findings | Reference |

| Allergic Rhinitis | Guinea Pig | Not Specified | Oral | Inhibited antigen-induced respiratory resistance. | [5] |

| Mouse | Not Specified | Oral | Inhibited allergen-induced biphasic increase in respiratory resistance and airway inflammation. | [5] | |

| Asthma | Mouse | Not Specified | Oral | Reduced peribronchial eosinophilia and mucus cell hyperplasia. | [5] |

| Atherosclerosis | Rabbit (hypercholesterolemic) | 1 or 5 mg/kg/day | Oral | Prevented macrophage infiltration and neointimal formation after balloon injury. | [8] |

| Thrombosis | Dog | Not Specified | Intravenous | Reduced myocardial infarct expansion and suppressed reperfusion arrhythmias after coronary artery occlusion. | [9] |

| Endotoxic Shock | Rat | Not Specified | Not Specified | Prevented hypotension and reduced plasma TNF-α levels. | [5] |

| Splanchnic Artery Occlusion | Rat | Not Specified | Not Specified | Restored survival rate and mean arterial pressure. | [5] |

Experimental Protocols

1. Allergic Rhinitis Model (Mouse)

-

Objective: To evaluate the effect of Ramatroban on allergen-induced airway responses.

-

Animal Model: BALB/c mice.

-

Materials:

-

Ramatroban

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Allergen (e.g., ovalbumin)

-

Apparatus for measuring airway resistance.

-

-

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin emulsified in aluminum hydroxide gel on days 0 and 14.

-

Drug Administration: Administer Ramatroban or vehicle orally one hour before allergen challenge.

-

Allergen Challenge: Challenge mice with an aerosolized solution of ovalbumin.

-

Measurement of Airway Resistance: Measure airway resistance at baseline and at various time points after the allergen challenge using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): At the end of the experiment, perform BAL to collect fluid for cell counting (e.g., eosinophils) and cytokine analysis.

-

-

Expected Outcome: Ramatroban is expected to reduce the allergen-induced increase in airway resistance and decrease the number of inflammatory cells in the BAL fluid.[5]

2. Atherosclerosis Model (Rabbit)

-

Objective: To assess the impact of Ramatroban on neointimal formation following arterial injury.

-

Animal Model: New Zealand White rabbits.

-

Materials:

-

Ramatroban

-

Vehicle

-

High-cholesterol diet

-

Fogarty catheter for arterial injury.

-

-

Procedure:

-

Induction of Hypercholesterolemia: Feed rabbits a high-cholesterol diet for a specified period (e.g., 4 weeks) to induce hypercholesterolemia.

-

Arterial Injury: Induce endothelial injury in a major artery (e.g., iliac artery) using a balloon catheter.

-

Drug Administration: Administer Ramatroban (e.g., 1 or 5 mg/kg/day) or vehicle orally for the duration of the study (e.g., 4 weeks post-injury).

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and perfuse-fix the injured artery. Process the arterial segments for histological analysis to measure intimal and medial thickness and to perform immunohistochemistry for markers of inflammation (e.g., macrophages).

-

-

Expected Outcome: Ramatroban treatment is anticipated to reduce neointimal formation and macrophage accumulation in the injured artery.[8]

Role of this compound in Pharmacokinetic Analysis

This compound is not intended for in vivo therapeutic administration but is a critical tool for the accurate quantification of Ramatroban in biological samples (e.g., plasma, tissue homogenates) collected during in vivo studies.

Experimental Workflow for Pharmacokinetic Analysis

Protocol: Quantification of Ramatroban in Plasma using LC-MS/MS

-

Objective: To determine the concentration of Ramatroban in plasma samples from in vivo studies.

-

Materials:

-

Plasma samples from Ramatroban-treated animals.

-

Ramatroban analytical standard.

-

This compound internal standard solution.

-

Protein precipitation solvent (e.g., acetonitrile).

-

LC-MS/MS system.

-

-

Procedure:

-

Preparation of Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking blank plasma with known concentrations of Ramatroban.

-

Sample Preparation: a. To a 100 µL aliquot of plasma sample, calibration standard, or quality control, add a fixed amount of this compound internal standard solution. b. Vortex briefly. c. Add protein precipitation solvent (e.g., 300 µL of acetonitrile). d. Vortex thoroughly and then centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate Ramatroban and this compound using a suitable C18 column and mobile phase gradient. c. Detect and quantify the parent and product ions for both Ramatroban and this compound using multiple reaction monitoring (MRM).

-

Data Analysis: a. Calculate the peak area ratio of Ramatroban to this compound for all samples. b. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. c. Determine the concentration of Ramatroban in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The dual antagonism of Ramatroban on TP and DP2 receptors provides a powerful approach for investigating a range of inflammatory and allergic conditions in vivo. The use of this compound as an internal standard in pharmacokinetic analyses is essential for obtaining reliable and accurate data on the disposition of Ramatroban in these models. The protocols and data presented here offer a comprehensive guide for researchers to design and execute robust in vivo studies with Ramatroban.

References

- 1. Deuteration - ThalesNano [thalesnano.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated Compounds [simsonpharma.com]

- 7. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Utilizing Ramatroban-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Ramatroban, a potent dual antagonist of the Thromboxane A2 (TP) and Prostaglandin D2 (DP2/CRTH2) receptors, in various cell-based assays. Ramatroban-d4, a deuterated analog, is included as an internal standard for quantitative analysis using mass spectrometry.

Introduction

Ramatroban is a valuable tool for investigating the roles of TP and DP2 receptors in various physiological and pathological processes, including inflammation, allergic responses, and cardiovascular conditions.[1][2][3] Its dual antagonism allows for the comprehensive study of signaling pathways mediated by both thromboxane A2 (TXA2) and prostaglandin D2 (PGD2). This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications, ensuring accurate quantification of Ramatroban in biological matrices.

Mechanism of Action

Ramatroban competitively inhibits the binding of their respective ligands, TXA2 and PGD2, to the TP and DP2 receptors.[4][5] Activation of the Gq-coupled TP receptor typically leads to an increase in intracellular calcium, while the Gi-coupled DP2 receptor activation results in a decrease in cyclic AMP (cAMP) levels and the promotion of chemotaxis in inflammatory cells like eosinophils.[6][7] By blocking these receptors, Ramatroban effectively attenuates these downstream signaling events.

Quantitative Data Summary

The following table summarizes the inhibitory potency of Ramatroban in various cell-based assays.

| Assay Type | Receptor Target | Ligand/Agonist | Cell Line/Primary Cells | IC50 (nM) | Reference |

| Receptor Binding Assay | TP | [3H]SQ29548 | Platelets | 68 | [8] |

| Receptor Binding Assay | TP | U-46619 | Platelets | 30 | [8] |

| Receptor Binding Assay | DP2 (CRTH2) | [3H]PGD2 | CRTH2 Transfectants | 100 | [9] |

| Calcium Mobilization | TP | U46619 | HEK293T cells expressing TP | ~1000 (inverse agonist effect) | [10] |

| Calcium Mobilization | DP2 (CRTH2) | PGD2 | CRTH2 Transfectants | 30 | [9] |

| cAMP Inhibition Assay | DP2 (CRTH2) | PGD2 | CHO cells expressing mDP2 | 16.9 (for MAb-1D8, a functional analog) | |

| Eosinophil Migration | DP2 (CRTH2) | PGD2 | Human Eosinophils | 170 | [9] |

| Cytokine Inhibition (IL-4) | DP2 (CRTH2) | PGD2 | - | 103 | [2] |

| Cytokine Inhibition (IL-5) | DP2 (CRTH2) | PGD2 | - | 182 | [2] |

| Cytokine Inhibition (IL-13) | DP2 (CRTH2) | PGD2 | - | 118 | [2] |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways affected by Ramatroban and a general experimental workflow for its use in cell-based assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]